1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Beschreibung
BenchChem offers high-quality 1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-28-15-7-3-6-14(9-15)24-17-11-29(26,27)10-16(17)23(18(24)25)13-5-2-4-12(8-13)19(20,21)22/h2-9,16-17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKDYYUOJFETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : 387.4 g/mol
- IUPAC Name : 1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
This compound features a thienoimidazole core with methoxy and trifluoromethyl substituents, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to interact with various molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound appears to inhibit key signaling pathways associated with tumor growth. For instance, it may modulate the activity of Polo-like kinase 1 (Plk1), a critical regulator in mitosis and a target for cancer therapy. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), L363 (multiple myeloma).
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the compound’s structure can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased solubility and bioavailability |
| Variation in trifluoromethyl positioning | Altered binding affinity to target proteins |
These modifications can lead to derivatives with improved pharmacological profiles .
Case Study 1: Inhibition of Cancer Cell Growth
A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound has been evaluated alongside established chemotherapeutics. Preliminary results indicate that it may enhance the efficacy of agents like doxorubicin by overcoming drug resistance mechanisms in certain cancer types .
Q & A
Q. What are the critical steps in synthesizing 1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and substitution. Key steps:
- Precursor Preparation : Start with functionalized thienoimidazole cores and introduce substituents via nucleophilic substitution or coupling reactions.
- Cyclization : Use polar solvents (e.g., DMF or THF) to enhance solubility and reaction rates .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
- Critical Parameters : Temperature (60–100°C), reaction time (6–24 hours), and catalysts (e.g., acetic acid for imidazole ring formation) .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and ring fusion patterns. For example, methoxy (-OCH3) protons appear at δ 3.7–3.9 ppm, while trifluoromethyl (-CF3) groups show distinct 19F NMR signals .
- IR Spectroscopy : Detect functional groups (e.g., S=O stretches at ~1350 cm⁻¹ for the sulfone group) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. How do the substituents (methoxyphenyl and trifluoromethylphenyl) influence this compound’s chemical reactivity?
- Methodological Answer :
- Methoxyphenyl : Enhances electron density via resonance, facilitating electrophilic substitutions. May increase solubility in polar solvents .
- Trifluoromethylphenyl : Introduces steric bulk and electron-withdrawing effects, altering reaction kinetics (e.g., slower nucleophilic attacks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Studies : Synthesize structural analogs (e.g., varying substituents on phenyl rings) to isolate substituent-specific effects .
- Target Validation : Use enzyme inhibition assays (e.g., fluorescence polarization) to confirm interactions with proposed biological targets .
- Advanced Analytics : Employ X-ray crystallography or cryo-EM to resolve binding modes, addressing discrepancies in activity .
Q. What strategies optimize reaction yields under varying solvent conditions?
- Methodological Answer :
- Solvent Screening : Test solvents with varying polarity (e.g., toluene vs. DMF) to balance solubility and reaction kinetics. Polar aprotic solvents improve cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in trifluoromethylphenyl incorporation .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on thienoimidazole core interactions .
- MD Simulations : Simulate ligand-receptor dynamics over 100+ nanoseconds to assess stability of predicted binding poses .
- QSAR Models : Corate substituent electronic properties (Hammett σ values) with activity data to design optimized derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
